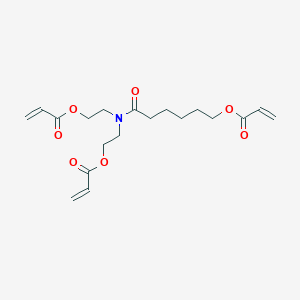
Imidazoline, heptadecyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoline, heptadecyl-, hydrochloride is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surface-active properties, including detergency, emulsification, and corrosion inhibition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazoline, heptadecyl-, hydrochloride typically involves the reaction of heptadecanoic acid with ethylenediamine under dehydrating conditions to form the imidazoline ring. The reaction is carried out under vacuum to remove water and drive the reaction to completion. The resulting imidazoline is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired imidazoline compound .
化学反応の分析
Types of Reactions
Imidazoline, heptadecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazoline to dihydroimidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Dihydroimidazoline.
Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.
科学的研究の応用
Imidazoline, heptadecyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor in metal protection.
Biology: Investigated for its antimicrobial properties and its role in cell membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the formulation of detergents, fabric softeners, and emulsifiers.
作用機序
The mechanism of action of imidazoline, heptadecyl-, hydrochloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. In corrosion inhibition, the compound forms a protective film on metal surfaces, preventing oxidation and degradation .
類似化合物との比較
Similar Compounds
Hydroxyethyl imidazoline: Used as a rheology modifier and adhesion promoter.
Quaternary ammonium compounds: Widely used as disinfectants and fabric softeners.
Fatty amine salts: Used in similar applications as imidazoline compounds.
Uniqueness
Imidazoline, heptadecyl-, hydrochloride stands out due to its long hydrocarbon tail, which enhances its surface-active properties. This makes it particularly effective in applications requiring strong detergency and emulsification. Additionally, its ability to form stable films on metal surfaces makes it a superior corrosion inhibitor compared to other similar compounds .
特性
CAS番号 |
63907-15-3 |
|---|---|
分子式 |
C20H41ClN2 |
分子量 |
345.0 g/mol |
IUPAC名 |
2-heptadecyl-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h2-19H2,1H3,(H,21,22);1H |
InChIキー |
IXSXQWMXSQIKON-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[NH2+]1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
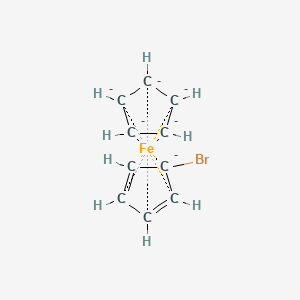
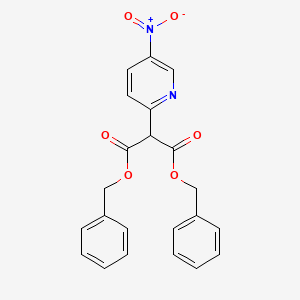

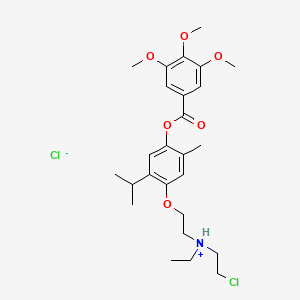
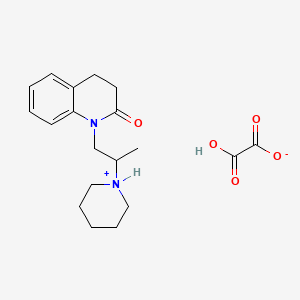
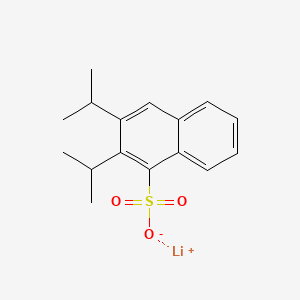


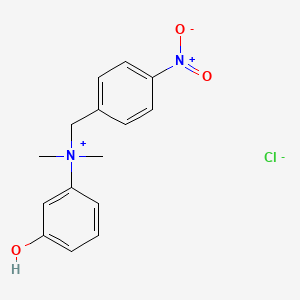

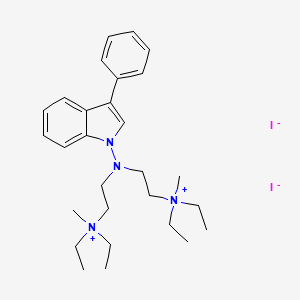
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
